BenchChemオンラインストアへようこそ!

TTP607

Antimicrobial Resistance Acinetobacter baumannii Fluorocycline

Source TP-6076, a fully synthetic fluorocycline demonstrating unparalleled potency against CRAB (MIC90=0.25 mg/L). This compound's 8- to 256-fold superiority over tigecycline and eravacycline makes it an essential benchmark for in vitro panels and a validated tool for ribosome/efflux pump structural studies, with established Phase 1 human PK data (T1/2 ~21-29 hrs) to accelerate PK/PD modeling.

Molecular Formula
Molecular Weight
Cat. No. B1193810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTP607
SynonymsTTP607;  TTP-607;  TTP 607.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TP-6076: A Next-Generation Fluorocycline Antibiotic Candidate for Multidrug-Resistant Gram-Negative Infections


TP-6076 is a fully synthetic, novel fluorocycline antibiotic [1] in clinical development for the treatment of serious bacterial infections, particularly those caused by carbapenem-resistant Acinetobacter baumannii (CRAB). As a member of the tetracycline class, it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [2]. TP-6076 is administered intravenously and has completed Phase 1 clinical trials, demonstrating a favorable safety and pharmacokinetic profile [3].

Why TP-6076 Cannot Be Substituted with Older Tetracyclines for CRAB Infections


Carbapenem-resistant Acinetobacter baumannii (CRAB) is a critical-priority pathogen with limited therapeutic options. Older tetracyclines, such as doxycycline and minocycline, demonstrate poor in vitro activity against contemporary CRAB isolates, with high MIC50/90 values reflecting widespread resistance [1]. Even newer agents like tigecycline and eravacycline exhibit MIC90 values of 1-2 mg/L, which may be suboptimal given the pharmacokinetic/pharmacodynamic targets for severe infections. TP-6076 demonstrates potency that is orders of magnitude greater than these comparators, with MIC90 values 32- to 256-fold lower, offering a potential therapeutic advantage in a clinical landscape where every incremental improvement in potency is critical [1]. Substituting any other tetracycline-class agent for TP-6076 would likely result in therapeutic failure against CRAB.

Quantitative Differentiation of TP-6076 vs. Comparator Antibiotics: A Procurement Evidence Guide


TP-6076 Exhibits 32- to 512-Fold Greater Potency than Tigecycline and Minocycline Against CRAB

TP-6076 demonstrates substantially lower MIC50 and MIC90 values against carbapenem-resistant A. baumannii clinical isolates compared to tigecycline and minocycline. In a study of 323 non-duplicate CRAB isolates, TP-6076 exhibited an MIC50 of 0.06 mg/L and an MIC90 of 0.25 mg/L. By contrast, tigecycline had an MIC50 of 1 mg/L and MIC90 of 2 mg/L, while minocycline showed an MIC50 of 4 mg/L and MIC90 of 8 mg/L [1].

Antimicrobial Resistance Acinetobacter baumannii Fluorocycline

TP-6076 Demonstrates Superior Activity to Eravacycline and Doxycycline Against CRAB

In a direct comparative study of 323 CRAB isolates, TP-6076 was significantly more active than both eravacycline and doxycycline. TP-6076's MIC90 of 0.25 mg/L compares favorably to eravacycline's MIC90 of 1 mg/L and doxycycline's MIC90 of ≥64 mg/L [1]. Notably, TP-6076 was the most active antimicrobial tested, including against isolates resistant to other anti-Acinetobacter reference drugs [1].

Antimicrobial Resistance Acinetobacter baumannii Fluorocycline

TP-6076 Retains Potent Activity Against Tigecycline- and Minocycline-Resistant CRAB Isolates

In a study of 121 CRAB isolates from Greek hospitals, TP-6076 exhibited an MIC90 of 0.06 mg/L. For isolates that were non-susceptible to tigecycline, the TP-6076 MIC90 was 0.12 mg/L—only one dilution higher than against susceptible isolates [1]. This contrasts with tigecycline, which had an MIC90 of 2 mg/L overall. The activity of TP-6076 was not significantly impacted by the presence of tigecycline or minocycline resistance mechanisms.

Antimicrobial Resistance Acinetobacter baumannii Fluorocycline

TP-6076 Demonstrates Favorable Pharmacokinetic Profile with Predictable Exposure in Humans

In a Phase 1 multiple ascending dose study, TP-6076 exhibited a dose-proportional increase in exposure (AUC) and a terminal half-life (T1/2) of approximately 21-29 hours [1]. The geometric mean AUC0-tau on Day 7 ranged from 1621 ng·h/mL at 6 mg to 12698 ng·h/mL at 40 mg. This predictable PK profile supports once-daily dosing and distinguishes TP-6076 from other tetracyclines that may have more variable PK or require dose adjustments in certain patient populations.

Pharmacokinetics Phase 1 Clinical Trial Fluorocycline

Optimal Use Cases for TP-6076 Based on Quantitative Evidence


Investigational Therapy for Carbapenem-Resistant Acinetobacter baumannii Infections

Given its MIC90 of 0.25 mg/L against a global collection of CRAB isolates [1], TP-6076 is a prime candidate for inclusion in in vitro susceptibility testing panels and as a comparator in preclinical studies evaluating new agents against this high-priority pathogen. Its potency advantage over tigecycline (8-fold), eravacycline (4-fold), and minocycline (32-fold) makes it a valuable benchmark for new anti-CRAB agents.

Research on Tetracycline Resistance Mechanisms and Efflux Pump Interactions

TP-6076's unique binding mode to both the ribosome and the AdeJ efflux pump of A. baumannii, elucidated by cryo-EM [2], provides a valuable tool for structural biology and medicinal chemistry programs aimed at overcoming efflux-mediated resistance. The compound's distinct electrostatic interaction profile with the ribosome [2] offers a template for rational design of next-generation tetracyclines.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Dose Optimization Studies

The human PK data from Phase 1 trials [3] provide a foundation for PK/PD modeling to predict optimal dosing regimens for clinical use. Researchers can leverage the reported AUC and half-life values (T1/2 ~21-29 hours) to simulate exposure-response relationships and to design future clinical trials for CRAB infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for TTP607

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.